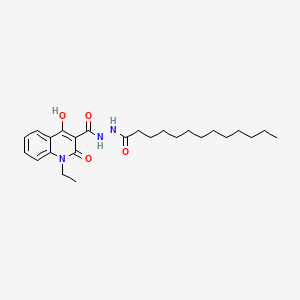

Coenzyme A, S-hexanoate, lithium salt

Übersicht

Beschreibung

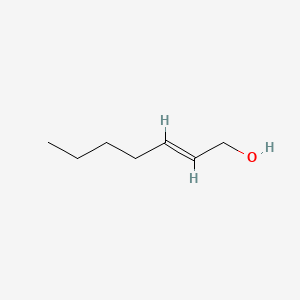

Coenzyme A (CoA) is an essential cofactor in all living organisms. It is involved in a large number of biochemical processes functioning either as an activator of molecules with carbonyl groups or as a carrier of acyl moieties . Coenzyme A, S-hexanoate, lithium salt is a specific form of CoA .

Synthesis Analysis

CoA is involved in a wide range of biochemical reactions and paves the way to fully understand the concerned metabolic pathways and their superimposed networks . The formation of acetyl-CoA, a derivative of CoA, is a key factor in the maintenance and control of cellular life .Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem .Chemical Reactions Analysis

CoA and its thioester derivatives are involved in about 4% of cellular reactions in bacteria and eukaryotes . Acetyl-CoA is the product of multiple catabolic reactions and the precursor for many anabolic processes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . The choice of the appropriate salt form is dictated by various factors .Wissenschaftliche Forschungsanwendungen

Advanced Lithium Batteries : Lithium salts, including lithium hexafluorophosphate, are crucial in the development of advanced lithium batteries, such as lithium-metal, lithium-oxygen, and lithium-sulfur batteries. These batteries require a re-evaluation of lithium salts due to different electrochemical and chemical reactions within the cells (Younesi et al., 2015).

Reductive Amination Catalysis : Lithium salts are used in the reductive amination of specific compounds, catalyzed by enzymes such as phenylalanine dehydrogenase. This process is significant in biotransformations and the reuse of enzymes and cofactors in chemical reactions (Stengelin & Patel, 2000).

Molecular Circadian Clockwork : Lithium salts impact the amplitude and period of the molecular circadian clockwork. This includes the treatment of Bipolar Disorder, where lithium influences the circadian rhythm by lengthening the period of behavioral rhythms and enhancing the amplitude of molecular oscillations (Li et al., 2012).

Neuroprotection in Neurodegenerative Disorders : Lithium salts have neuroprotective effects, particularly in the context of Alzheimer's disease, amyotrophic lateral sclerosis, and Parkinson's disease. This is attributed to lithium's modulation of cellular responses, including neurotrophic response, autophagy, and oxidative stress (Forlenza et al., 2014).

Therapeutic Mechanisms in Bipolar Disorder : Lithium salts are a primary treatment for bipolar disorder, affecting multiple cellular signaling pathways. The mechanisms through which lithium exerts its therapeutic effects are linked to its interaction with enzymes like glycogen synthase kinase-3 beta (GSK3) (Malhi & Outhred, 2016).

Lithium in Stroke Treatment : Lithium has been explored for its potential therapeutic effects in improving neurological outcomes after ischemic stroke. The mechanisms of lithium's action in this context are still being investigated, but it's known to influence numerous cellular and molecular processes (Munteanu et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Perturbations of the biosynthesis and homeostasis of CoA and/or acyl-CoA are connected with several pathological conditions, including cancer, myopathies, and cardiomyopathies . Defects in genes involved in CoA production and distribution have been found in patients affected by rare forms of neurodegenerative and neurodevelopmental disorders . This opens up new avenues for research and therapeutic approaches for such diseases .

Eigenschaften

InChI |

InChI=1S/C27H46N7O17P3S.Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);/t16-,20-,21-,22+,26-;/m1./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZVYKXECASUFK-SADZUWAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46LiN7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)

![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)